molecular formula C17H12N4O2 B11030646 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol

2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol

Cat. No.: B11030646
M. Wt: 304.30 g/mol
InChI Key: XPLLYLQEKMNJSQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a benzoxazole moiety fused with a pyrimidine ring, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol typically involves the condensation of 2-aminophenol with aromatic aldehydes under basic conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in a 40% aqueous sodium hydroxide solution at 145-150°C for 3-6 hours yields the desired benzoxazole derivatives . Additionally, various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and receptors, leading to its biological effects. The compound’s ability to bind to DNA and proteins also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzimidazol-2-ylamino)-6-phenyl-4-pyrimidinol
  • 2-(1,3-Benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinol

Uniqueness

Compared to similar compounds, 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol exhibits unique properties due to the presence of the benzoxazole moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H12N4O2/c22-15-10-13(11-6-2-1-3-7-11)18-16(20-15)21-17-19-12-8-4-5-9-14(12)23-17/h1-10H,(H2,18,19,20,21,22)

InChI Key

XPLLYLQEKMNJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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